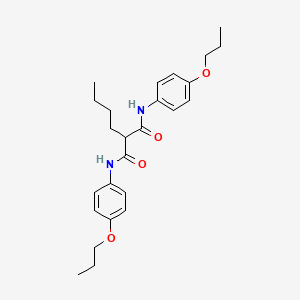![molecular formula C20H14F4N2O B11054567 {4-[(4-Fluorobenzyl)amino]-2-(trifluoromethyl)pyridin-3-yl}(phenyl)methanone](/img/structure/B11054567.png)
{4-[(4-Fluorobenzyl)amino]-2-(trifluoromethyl)pyridin-3-yl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-FLUOROBENZYL)AMINO]-2-(TRIFLUOROMETHYL)-3-PYRIDYLMETHANONE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridyl core substituted with a fluorobenzylamino group, a trifluoromethyl group, and a phenylmethanone moiety. The presence of fluorine atoms in its structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-FLUOROBENZYL)AMINO]-2-(TRIFLUOROMETHYL)-3-PYRIDYLMETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
- Formation of the Pyridyl Core: The pyridyl core can be synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2-chloropyridine and trifluoromethyl-substituted reagents.
- Introduction of the Fluorobenzylamino Group: This step involves the nucleophilic substitution reaction where 4-fluorobenzylamine reacts with the pyridyl core under controlled conditions.
- Addition of the Phenylmethanone Moiety: The final step involves the introduction of the phenylmethanone group through a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
- Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
- Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
- Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
- Oxidation: Formation of nitroso or nitro derivatives.
- Reduction: Formation of alcohol derivatives.
- Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a molecular probe due to its fluorine content, which can be detected using various imaging techniques.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-[(4-FLUOROBENZYL)AMINO]-2-(TRIFLUOROMETHYL)-3-PYRIDYLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its binding mode. Additionally, the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds::
- [4-(4-FLUOROBENZYL)AMINO]-2-(TRIFLUOROMETHYL)-3-PYRIDINE: Similar structure but lacks the phenylmethanone moiety.
- [4-(4-CHLOROBENZYL)AMINO]-2-(TRIFLUOROMETHYL)-3-PYRIDYL](PHENYL)METHANONE: Similar structure but with a chlorine atom instead of fluorine.
- [4-(4-METHOXYBENZYL)AMINO]-2-(TRIFLUOROMETHYL)-3-PYRIDYL](PHENYL)METHANONE: Similar structure but with a methoxy group instead of fluorine.
Uniqueness: The presence of multiple fluorine atoms in 4-[(4-FLUOROBENZYL)AMINO]-2-(TRIFLUOROMETHYL)-3-PYRIDYLMETHANONE imparts unique properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles compared to its analogs. These attributes make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H14F4N2O |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
[4-[(4-fluorophenyl)methylamino]-2-(trifluoromethyl)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C20H14F4N2O/c21-15-8-6-13(7-9-15)12-26-16-10-11-25-19(20(22,23)24)17(16)18(27)14-4-2-1-3-5-14/h1-11H,12H2,(H,25,26) |
InChI Key |
KBJWHPMAVGTOPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2C(F)(F)F)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B11054492.png)
![methyl 3-{[(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B11054499.png)



![1-(4-fluorophenyl)-5-hydroxy-7-(3-hydroxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11054514.png)
![3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanenitrile](/img/structure/B11054516.png)
![N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B11054526.png)
![Butyl 4-(3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11054536.png)

![4-bromo-2-[(4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl]phenol](/img/structure/B11054553.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B11054560.png)
![8-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11054571.png)
![3-({[1-(4-Fluorobenzyl)piperidin-4-yl]methyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11054584.png)
